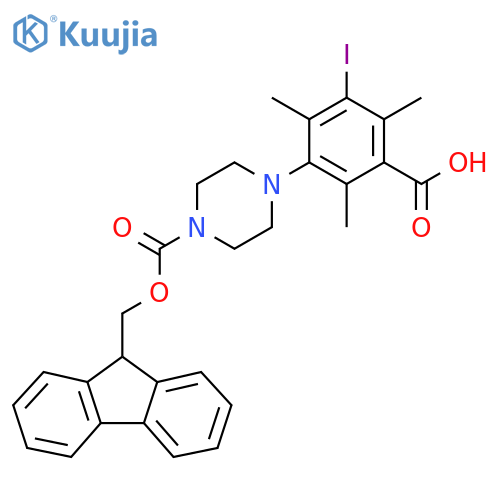Cas no 2418720-25-7 (3-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid)
3-(4-{(9H-フルオレン-9-イル)メトキシカルボニル}ピペラジン-1-イル)-5-ヨード-2,4,6-トリメチル安息香酸は、有機合成やペプチド化学において重要な保護基として利用されるFmoc(9-フルオレニルメトキシカルボニル)基を有する化合物です。この化合物は、ピペラジン骨格とヨード置換基を併せ持ち、官能基の選択的修飾やカップリング反応に適した反応性を提供します。特に、固相ペプチド合成(SPPS)において、アミノ酸の保護基として利用可能であり、酸性条件下での脱保護が容易な特性を持ちます。また、芳香環のトリメチル構造とヨード基は、さらなる誘導体化やクロスカップリング反応への応用可能性を示唆しています。高純度で合成された本品は、研究用試薬として精密有機合成に貢献します。

2418720-25-7 structure
商品名:3-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid
3-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-26632129
- 2418720-25-7
- 3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid
- 3-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid
-
- インチ: 1S/C29H29IN2O4/c1-17-25(28(33)34)18(2)27(19(3)26(17)30)31-12-14-32(15-13-31)29(35)36-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,24H,12-16H2,1-3H3,(H,33,34)
- InChIKey: RWZKYQDOKVQHER-UHFFFAOYSA-N
- ほほえんだ: IC1C(C)=C(C(=O)O)C(C)=C(C=1C)N1CCN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1
計算された属性
- せいみつぶんしりょう: 596.11721g/mol
- どういたいしつりょう: 596.11721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 36
- 回転可能化学結合数: 5
- 複雑さ: 780
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.1
- トポロジー分子極性表面積: 70.1Ų
3-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26632129-0.05g |
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid |
2418720-25-7 | 95.0% | 0.05g |
$839.0 | 2025-03-20 | |
| Enamine | EN300-26632129-2.5g |
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid |
2418720-25-7 | 95.0% | 2.5g |
$1959.0 | 2025-03-20 | |
| Enamine | EN300-26632129-5g |
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid |
2418720-25-7 | 5g |
$2900.0 | 2023-09-12 | ||
| Enamine | EN300-26632129-5.0g |
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid |
2418720-25-7 | 95.0% | 5.0g |
$2900.0 | 2025-03-20 | |
| Enamine | EN300-26632129-0.1g |
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid |
2418720-25-7 | 95.0% | 0.1g |
$879.0 | 2025-03-20 | |
| Enamine | EN300-26632129-0.25g |
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid |
2418720-25-7 | 95.0% | 0.25g |
$920.0 | 2025-03-20 | |
| Enamine | EN300-26632129-10g |
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid |
2418720-25-7 | 10g |
$4299.0 | 2023-09-12 | ||
| Enamine | EN300-26632129-1.0g |
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid |
2418720-25-7 | 95.0% | 1.0g |
$999.0 | 2025-03-20 | |
| Enamine | EN300-26632129-1g |
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid |
2418720-25-7 | 1g |
$999.0 | 2023-09-12 | ||
| Enamine | EN300-26632129-0.5g |
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid |
2418720-25-7 | 95.0% | 0.5g |
$959.0 | 2025-03-20 |
3-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid 関連文献
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
2418720-25-7 (3-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)-5-iodo-2,4,6-trimethylbenzoic acid) 関連製品
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
